molecular formula C6H4BrNaO4S2 B13228873 Sodium 2-bromo-5-(methoxycarbonyl)thiophene-3-sulfinate

Sodium 2-bromo-5-(methoxycarbonyl)thiophene-3-sulfinate

Cat. No.: B13228873
M. Wt: 307.1 g/mol
InChI Key: HLYCVDBWGLUJET-UHFFFAOYSA-M
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Description

Sodium 2-bromo-5-(methoxycarbonyl)thiophene-3-sulfinate is a chemical compound with the molecular formula C₆H₄BrNaO₄S₂ and a molecular weight of 307.12 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-bromo-5-(methoxycarbonyl)thiophene-3-sulfinate typically involves the sulfonylation of thiophene derivatives. One common method includes the reaction of 2-bromo-5-(methoxycarbonyl)thiophene with sodium sulfinate under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonylation processes, utilizing advanced reactors and continuous flow systems to maintain consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-bromo-5-(methoxycarbonyl)thiophene-3-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various thiophene derivatives, while oxidation and reduction reactions can produce sulfonates or sulfides .

Scientific Research Applications

Sodium 2-bromo-5-(methoxycarbonyl)thiophene-3-sulfinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 2-bromo-5-(methoxycarbonyl)thiophene-3-sulfinate involves its interaction with specific molecular targets. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. This reactivity is crucial for its role in various synthetic pathways and its potential biological activities .

Comparison with Similar Compounds

Similar Compounds

  • Sodium 2-bromo-5-(methoxycarbonyl)thiophene-3-sulfonate
  • Sodium 2-chloro-5-(methoxycarbonyl)thiophene-3-sulfinate
  • Sodium 2-bromo-5-(ethoxycarbonyl)thiophene-3-sulfinate

Uniqueness

Sodium 2-bromo-5-(methoxycarbonyl)thiophene-3-sulfinate is unique due to its specific substitution pattern and the presence of both bromine and sulfinate groups. This combination imparts distinct reactivity and properties, making it valuable in various synthetic and research applications .

Properties

Molecular Formula

C6H4BrNaO4S2

Molecular Weight

307.1 g/mol

IUPAC Name

sodium;2-bromo-5-methoxycarbonylthiophene-3-sulfinate

InChI

InChI=1S/C6H5BrO4S2.Na/c1-11-6(8)3-2-4(13(9)10)5(7)12-3;/h2H,1H3,(H,9,10);/q;+1/p-1

InChI Key

HLYCVDBWGLUJET-UHFFFAOYSA-M

Canonical SMILES

COC(=O)C1=CC(=C(S1)Br)S(=O)[O-].[Na+]

Origin of Product

United States

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